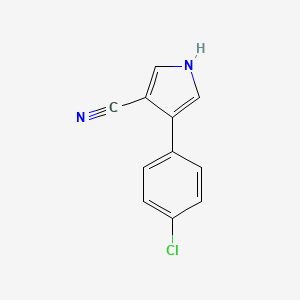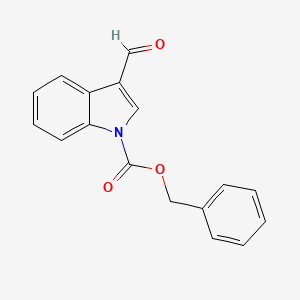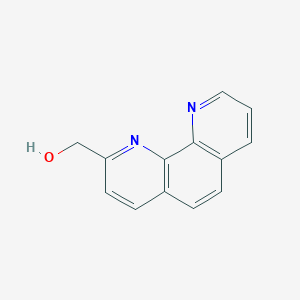
1,10-Phenanthroline-2-methanol
Vue d'ensemble
Description
1,10-Phenanthroline-2-methanol, also known as 2-methoxy-1,10-phenanthroline , is a chemical compound with the molecular formula C₁₃H₁₀N₂O. It belongs to the class of phenanthroline derivatives , which are versatile building blocks in various fields of chemistry and biology. Phenanthrolines exhibit interesting properties, including chelation abilities, redox behavior, and biological activity .
Synthesis Analysis
1,10-Phenanthroline-2-methanol can be synthesized through various methods. For instance, an improved Skraup reaction using deep eutectic solvents (DESs) as catalysts has been explored. The reaction involves acrolein and 8-aminoquinoline, resulting in the formation of 1,10-phenanthroline. The DESs provide a greener and more economical approach compared to traditional strong acids .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2-methanol consists of a phenanthroline scaffold with a methoxy group (CH₃O) attached at position 2. The arrangement of atoms in this structure is ideal for chelating various metal cations, including lanthanides. The compound’s planarity and rigidity contribute to its stability and diverse applications .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Spectroscopic and Thermodynamic Characterization
1,10-Phenanthroline derivatives have been studied for their spectroscopic and thermodynamic properties. For instance, research on nickel(II) complexes with 1,10-phenanthroline has provided insights into their absorptivity curves, formation constants, and thermodynamics (Griend et al., 2008).
Structural Studies in Coordination Chemistry
Studies involving the synthesis and structural analysis of complexes, like the dimeric scandium bis(μ-methoxy) complex, have shed light on the coordination environments and ligand interactions in these compounds (Cotton et al., 2008).
Materials Science and Nanotechnology
Research has explored the use of 1,10-phenanthroline derivatives in materials science, particularly in the synthesis of nanocomposite junctions with gold nanoparticles, highlighting their potential in nanotechnology applications (Huang et al., 2008).
Chemical Reactivity and Solvent Effects
The reactivity of 1,10-phenanthroline derivatives in different solvents has been studied, providing insights into their chemical behavior and potential applications in organic synthesis (Antkowiak & Sobczak, 2001).
Analytical Chemistry Applications
These compounds have been used in analytical methods, such as in the development of HPLC methods for the assay of related compounds, demonstrating their utility in analytical chemistry (Shabir & Forrow, 2003).
Coordination Chemistry and Catalysis
Studies on palladium complexes with 1,10-phenanthroline have contributed to understanding the mechanisms of catalytic reactions, highlighting their potential in catalysis (Mooibroek, Bouwman, & Drent, 2012).
Propriétés
IUPAC Name |
1,10-phenanthrolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPLOOFFXGMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551545 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2-methanol | |
CAS RN |
37067-10-0 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




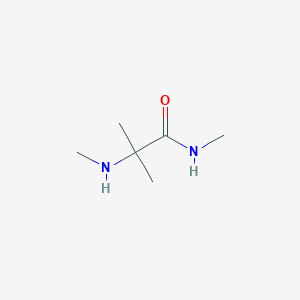
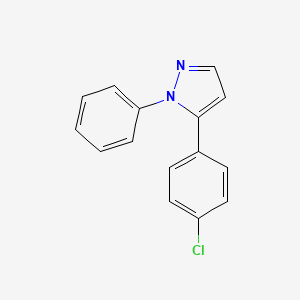
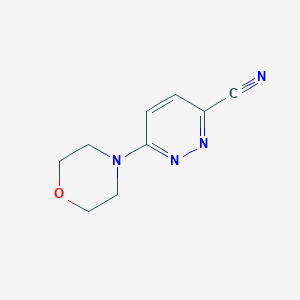
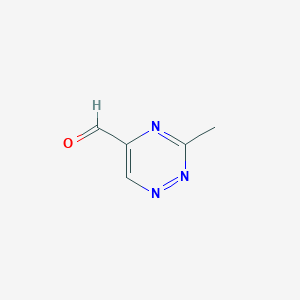
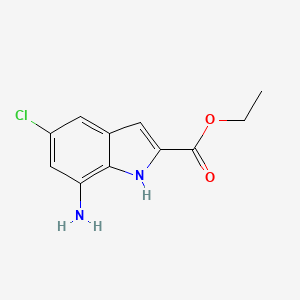
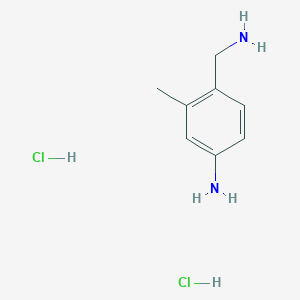
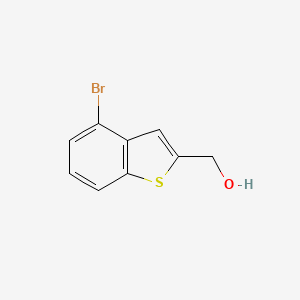
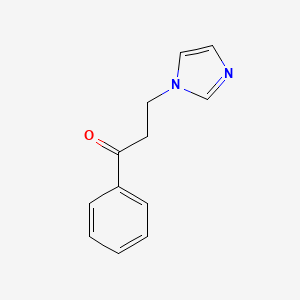
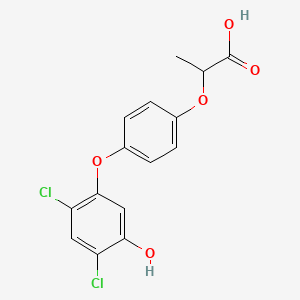
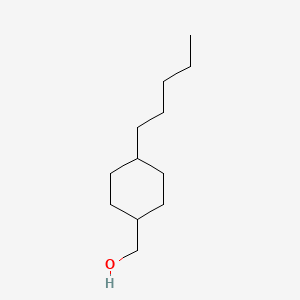
![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)
